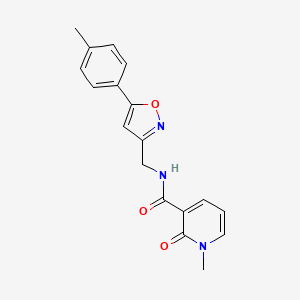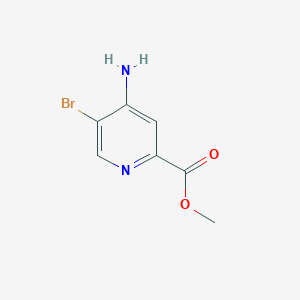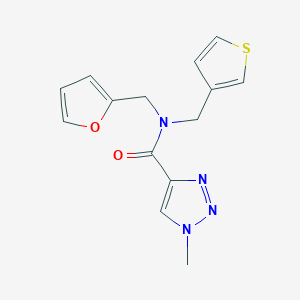![molecular formula C28H39ClN4O3S2 B2373052 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1322302-41-9](/img/structure/B2373052.png)
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C28H39ClN4O3S2 and its molecular weight is 579.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Research often focuses on the synthesis of novel compounds with potential therapeutic or industrial applications. For instance, the synthesis of new classes of cyclic dipeptidyl ureas and their structural characterization through methods such as X-ray diffraction offers insights into drug design and development processes (Sañudo et al., 2006).
Cardiac Electrophysiological Activity
Compounds with modifications in their structure can exhibit significant electrophysiological activities, influencing their potential as cardiac therapeutic agents. Research into N-substituted imidazolylbenzamides, for example, has shown that these modifications can produce compounds with class III electrophysiological activity, comparable to clinical trial drugs (Morgan et al., 1990).
Enzyme Inhibition for Therapeutic Applications
The investigation of compounds as inhibitors for specific enzymes, such as carbonic anhydrases, is a significant area of research with implications for treating various diseases, including glaucoma and cancer. Studies on novel acridine-acetazolamide conjugates have shown inhibition of carbonic anhydrase isoforms, highlighting the importance of structural modifications for targeted therapy (Ulus et al., 2016).
Antimicrobial and Antifungal Agents
The development of new antimicrobial and antifungal agents is crucial in the fight against resistant strains of bacteria and fungi. Research into novel benzimidazole derivatives and their antimicrobial activity provides a foundation for developing new therapeutics in this field (Abdellatif et al., 2013).
Anticancer Research
The synthesis and evaluation of compounds for their anticancer activity is a vital research area. Studies on derivatives of known compounds, assessing their efficacy against cancer cell lines, and investigating their mechanisms of action, contribute to the development of novel anticancer drugs (Ravinaik et al., 2021).
Properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-[2-(diethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O3S2.ClH/c1-5-31(6-2)18-19-32(28-29-25-17-12-21(3)20-26(25)36-28)27(33)22-13-15-24(16-14-22)37(34,35)30(4)23-10-8-7-9-11-23;/h12-17,20,23H,5-11,18-19H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXPQIUEWSWVSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39ClN4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B2372970.png)







![3-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2372984.png)


![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one](/img/structure/B2372989.png)
![6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B2372990.png)

